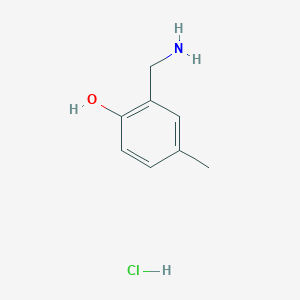

2-(Aminomethyl)-4-methylphenol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(aminomethyl)-4-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)7(4-6)5-9;/h2-4,10H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMHQAGNDIBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044714-53-4 | |

| Record name | 2-(aminomethyl)-4-methylphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Aminomethyl)-4-methylphenol hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Aminomethyl)-4-methylphenol Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Physical Properties

This compound is a phenolic compound containing an aminomethyl group ortho to the hydroxyl group and a methyl group para to the hydroxyl group. The presence of the amine group allows for the formation of a hydrochloride salt, which typically enhances water solubility.

Table 1: Physical and Chemical Properties of 2-(Aminomethyl)-4-methylphenol and its Hydrochloride Salt

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| Synonyms | 2-Hydroxy-5-methylbenzylamine hydrochloride | - |

| Molecular Formula | C₈H₁₂ClNO | - |

| Molecular Weight | 173.64 g/mol | [1] |

| Appearance | Predicted to be a solid. | Based on related compounds. |

| Melting Point | Data not available for the hydrochloride salt. The free base (2-Amino-4-methylphenol) melts at 133-136 °C. | [2] |

| Boiling Point | Data not available. | - |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and DMSO. The free base has low water solubility (< 1 mg/mL). | [3][4] |

| pKa | Data not available. The phenolic hydroxyl group is weakly acidic, and the amino group is basic. | - |

Synthesis

A plausible and common method for the synthesis of this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton of a phenol using formaldehyde and a primary or secondary amine, typically as its hydrochloride salt. In this case, p-cresol would be the starting phenol, and ammonia (in the form of ammonium chloride) would provide the amino group.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a one-pot reaction where p-cresol is reacted with formaldehyde and ammonium chloride. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and ammonia, which then attacks the electron-rich aromatic ring of p-cresol, preferentially at the ortho position to the activating hydroxyl group.

Caption: Proposed synthesis workflow for this compound via the Mannich reaction.

General Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an equimolar amount of ammonium chloride followed by a slight excess of formaldehyde (typically as a 37% aqueous solution).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the protons of the ammonium and hydroxyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (position 3) | ~6.8-7.0 | d | 1H | Coupled to H at position 5. |

| Ar-H (position 5) | ~6.7-6.9 | dd | 1H | Coupled to H at positions 3 and 6. |

| Ar-H (position 6) | ~7.0-7.2 | d | 1H | Coupled to H at position 5. |

| -CH₂-NH₃⁺ | ~4.0-4.2 | s | 2H | Benzylic protons. |

| -CH₃ | ~2.2-2.3 | s | 3H | Methyl group on the aromatic ring. |

| -NH₃⁺ | ~8.0-9.0 | br s | 3H | Ammonium protons, broad due to exchange. |

| -OH | ~9.0-10.0 | s | 1H | Phenolic hydroxyl proton. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (-C-OH) | ~150-155 |

| C2 (-C-CH₂NH₃⁺) | ~120-125 |

| C3 (-CH) | ~130-135 |

| C4 (-C-CH₃) | ~130-135 |

| C5 (-CH) | ~115-120 |

| C6 (-CH) | ~125-130 |

| -CH₂-NH₃⁺ | ~40-45 |

| -CH₃ | ~20-25 |

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Broad, Strong |

| N-H stretch (ammonium) | 2800-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| N-H bend (ammonium) | 1500-1600 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-N stretch | 1000-1250 | Medium |

| C-O stretch (phenol) | 1150-1250 | Strong |

Mass Spectrometry

In mass spectrometry with electrospray ionization (ESI), the molecule is expected to be detected as its cation [M-Cl]⁺. The fragmentation pattern in electron ionization (EI) of the free base would likely involve the loss of the aminomethyl group or cleavage of the aromatic ring.

Table 5: Expected Mass Spectrometry Fragments (of the free base)

| m/z | Possible Fragment |

| 137 | [M]⁺ (Molecular ion of the free base) |

| 120 | [M - NH₃]⁺ |

| 107 | [M - CH₂NH]⁺ |

| 77 | [C₆H₅]⁺ |

Potential Biological Activity

While specific biological data for this compound is scarce, the structural motifs suggest potential antioxidant and cytotoxic activities, which are common for phenolic compounds.

Antioxidant Activity

Phenolic compounds are well-known antioxidants. Their mechanism of action typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance.

Caption: General mechanism of antioxidant activity for phenolic compounds.

The presence of the electron-donating aminomethyl and methyl groups on the aromatic ring may enhance the antioxidant potential of the phenolic hydroxyl group.

Cytotoxic Activity

Many phenolic compounds have been investigated for their cytotoxic effects against various cancer cell lines[5][6]. The mechanisms can be complex, sometimes involving the generation of reactive oxygen species (pro-oxidant effect) under certain conditions, which can induce apoptosis in cancer cells. The potential cytotoxicity of this compound would require experimental validation.

Conclusion

This compound is a compound with potential applications in medicinal chemistry and other areas of chemical research. While detailed experimental data for this specific molecule is limited, its chemical properties and biological activities can be inferred from its structural features and the known behavior of related phenolic compounds. The synthetic route via the Mannich reaction is straightforward, and the expected spectroscopic characteristics provide a basis for its identification and characterization. Further research is warranted to fully elucidate its physical, chemical, and biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis of 2 : 4 : 6-trishydroxymethylphenol and of 2 : 4 : 6-trishydroxybenzylphenol derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic and antioxidant properties of phenolic compounds from Tagetes patula flower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: 2-(Aminomethyl)-4-methylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Aminomethyl)-4-methylphenol hydrochloride, a substituted phenol derivative of interest in various research and development applications. Due to the potential for nomenclature ambiguity, this document clarifies the specific isomeric structure being addressed. The guide covers the chemical identity, physical and chemical properties, a plausible synthetic approach, and safety considerations. The information is presented to be a valuable resource for professionals in the fields of chemistry and drug discovery.

Chemical Identity and Structure

It is crucial to distinguish this compound from its isomer, 2-Amino-4-methylphenol hydrochloride. The compound detailed in this guide features an aminomethyl substituent at the second position of the 4-methylphenol ring.

Chemical Structure:

Technical Guide: 2-(Aminomethyl)-4-methylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Aminomethyl)-4-methylphenol hydrochloride, a substituted phenol derivative of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, and discusses potential biological activities based on related structures. The information is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Chemical Identity and Properties

This compound is a stable, water-soluble salt of the corresponding aminomethylphenol. Its chemical structure consists of a phenol ring substituted with a methyl group at the para-position and an aminomethyl group at the ortho-position relative to the hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ClNO | [1] |

| Molecular Weight | 173.64 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)O)CN.Cl | [1] |

| CAS Number | 2044714-53-4 | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic route for 2-(Aminomethyl)-4-methylphenol is outlined below. The final product would then be treated with hydrochloric acid to yield the hydrochloride salt.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(Aminomethyl)-4-methylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Aminomethyl)-4-methylphenol hydrochloride. Due to the limited availability of specific spectroscopic data for the hydrochloride salt, this guide presents data for the parent compound, 2-Amino-4-methylphenol, and discusses the expected spectral modifications resulting from the presence of the hydrochloride group. The information is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2-(Aminomethyl)-4-methylphenol and its hydrochloride salt.

Mass Spectrometry Data for 2-Amino-4-methylphenol

| Parameter | Value | Source |

| Molecular Formula | C₇H₉NO | PubChem[1] |

| Molecular Weight | 123.15 g/mol | PubChem[1] |

| Monoisotopic Mass | 123.068413911 Da | PubChem[1] |

| Major MS Fragments (EI-MS) | m/z 123 (M+), 122, 106, 94, 78 | PubChem[1] |

| Precursor (MS-MS) | [M+H]⁺ at m/z 124.0757 | PubChem[1] |

Note: For the hydrochloride salt, the molecular weight would be 159.61 g/mol .

Predicted ¹H NMR and ¹³C NMR Data

Predictive data is often used in the absence of experimental spectra. The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other conditions.

Predicted ¹H NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | br s | 1H | OH |

| ~8.0-9.0 | br s | 3H | NH₃⁺ |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~6.7-6.9 | s | 1H | Ar-H |

| ~3.9-4.1 | s | 2H | CH₂ |

| ~2.2-2.4 | s | 3H | CH₃ |

Predicted ¹³C NMR (DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~150-155 | C-OH |

| ~130-135 | C-CH₃ |

| ~125-130 | Ar-CH |

| ~120-125 | C-CH₂NH₃⁺ |

| ~115-120 | Ar-CH |

| ~110-115 | Ar-CH |

| ~40-45 | CH₂ |

| ~20-25 | CH₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound would exhibit characteristic peaks for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad, Strong | O-H stretch (phenol) |

| 2800-3200 | Broad, Strong | N-H stretch (primary amine salt, NH₃⁺)[2] |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| 1500-1600 | Medium | N-H bend (amine salt)[3] |

| 1450-1600 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1200-1300 | Strong | C-O stretch (phenol) |

| ~800-900 | Strong | Aromatic C-H out-of-plane bend |

UV-Vis Spectroscopy Data

Aromatic compounds like 2-(Aminomethyl)-4-methylphenol exhibit characteristic UV-Vis absorption bands.[4][5]

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~200-220 | High | Ethanol | π → π |

| ~270-290 | Moderate | Ethanol | π → π |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Use the residual solvent peak as a reference.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition (ESI-MS) :

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, and drying gas flow of 5-10 L/min.

-

For tandem MS (MS/MS), select the precursor ion (e.g., [M+H]⁺) and apply collision-induced dissociation to obtain fragment ions.[7]

-

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Use a matched pair of quartz cuvettes. Fill one with the solvent to be used as a blank.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the blank in the sample beam with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[8]

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Functional Group-Spectra Correlations.

References

- 1. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 2-(Aminomethyl)-4-methylphenol hydrochloride, a valuable building block in pharmaceutical and chemical research. The described methodology emphasizes a two-step process commencing with the ortho-formylation of p-cresol, followed by reductive amination and subsequent salt formation. This pathway is selected for its high regioselectivity and efficiency in the initial formylation step.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through the following key transformations:

-

Ortho-formylation of 4-methylphenol (p-cresol): To introduce a formyl group at the position ortho to the hydroxyl group, yielding 2-hydroxy-5-methylbenzaldehyde.

-

Reductive Amination: Conversion of the aldehyde functional group into a primary amine through the formation of an imine intermediate with ammonia, which is subsequently reduced.

-

Hydrochloride Salt Formation: Treatment of the resulting aminomethylphenol with hydrochloric acid to yield the stable hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-5-methylbenzaldehyde

This procedure employs a highly regioselective ortho-formylation of p-cresol using paraformaldehyde, magnesium chloride, and triethylamine. This method is favored over the classical Reimer-Tiemann reaction due to its typically higher yields and selectivity for the ortho product.[1][2]

Methodology:

-

To a reaction vessel containing acetonitrile, add 4-methylphenol (1.0 eq), anhydrous magnesium chloride (1.5 eq), and triethylamine (3.75 eq).

-

To this mixture, add dry paraformaldehyde (6.75 eq).

-

Heat the reaction mixture to reflux and maintain for the appropriate time as monitored by TLC.

-

Upon completion, cool the mixture to room temperature and add 5% aqueous HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by flash chromatography on silica gel to afford 2-hydroxy-5-methylbenzaldehyde.

| Reactant/Reagent | Molar Ratio | Notes |

| 4-Methylphenol | 1.0 | Starting material |

| Anhydrous MgCl2 | 1.5 | Lewis acid catalyst |

| Triethylamine | 3.75 | Base |

| Paraformaldehyde | 6.75 | Formylating agent |

| Acetonitrile | - | Solvent |

| Product | Yield | Purity |

| 2-hydroxy-5-methylbenzaldehyde | ~80% | >95% after chromatography |

Step 2: Synthesis of 2-(Aminomethyl)-4-methylphenol

This step involves the reductive amination of 2-hydroxy-5-methylbenzaldehyde. The aldehyde is first reacted with an ammonia source to form an imine in situ, which is then reduced to the primary amine using sodium borohydride.

Methodology:

-

Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (excess) to the reaction mixture.

-

Stir the mixture at room temperature to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(Aminomethyl)-4-methylphenol.

| Reactant/Reagent | Molar Ratio | Notes |

| 2-hydroxy-5-methylbenzaldehyde | 1.0 | Starting material |

| Ammonia (in Methanol) | Excess | Amine source |

| Sodium Borohydride | 1.5 | Reducing agent |

| Methanol | - | Solvent |

| Product | Yield | Purity |

| 2-(Aminomethyl)-4-methylphenol | High | Further purification may be required |

Step 3: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.

Methodology:

-

Dissolve the crude 2-(Aminomethyl)-4-methylphenol in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

| Reactant/Reagent | Molar Ratio | Notes |

| 2-(Aminomethyl)-4-methylphenol | 1.0 | Starting material |

| Hydrochloric Acid | ~1.1 | For salt formation |

| Isopropanol or Diethyl Ether | - | Solvent |

| Product | Yield | Purity |

| This compound | Quantitative | High |

Synthesis Pathway Diagram

Caption: Synthesis workflow for this compound.

Alternative Synthetic Route: Gabriel Synthesis

An alternative pathway involves the chloromethylation of 4-methylphenol, followed by a Gabriel synthesis to introduce the amino group.

-

Ortho-chloromethylation of 4-methylphenol: Reaction with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst to yield 2-(chloromethyl)-4-methylphenol.[3]

-

Gabriel Synthesis: The resulting benzylic chloride is reacted with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine.[4][5][6]

-

Hydrochloride Salt Formation: As described previously.

While viable, this route may present challenges in controlling the regioselectivity of the initial chloromethylation step and potential side reactions.

Alternative Pathway Diagram

Caption: Alternative synthesis via Gabriel reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to 2-(Aminomethyl)-4-methylphenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Aminomethyl)-4-methylphenol hydrochloride, a novel investigational compound identified as a potent scavenger of isoketals—highly reactive electrophiles implicated in the pathophysiology of numerous oxidative stress-related diseases. This document details the compound's chemical identity, a plausible synthetic route based on established organic reactions, its mechanism of action as an isoketal scavenger, and a summary of its preclinical and clinical data in various disease models. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this molecule.

Chemical Identity and Properties

This compound, also known by its synonym 5-methyl-2-hydroxybenzylamine (5-methyl-2-HOBA) hydrochloride, is a small molecule with significant therapeutic promise. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-(aminomethyl)-4-methylphenol;hydrochloride |

| Synonyms | 5-methyl-2-HOBA hydrochloride, 5-Me-2-HOBA |

| CAS Number | 2044714-53-4 |

| Molecular Formula | C₈H₁₂ClNO |

| Molecular Weight | 173.64 g/mol [1] |

| Appearance | Solid |

| Purity | ≥98% (as offered by commercial suppliers)[1] |

| Solubility | Soluble in DMSO, DMF, and PBS (pH 7.2):Ethanol mixtures[1] |

Plausible Synthesis via Mannich Reaction

The proposed synthesis for 2-(Aminomethyl)-4-methylphenol would involve the reaction of p-cresol with formaldehyde and an ammonia equivalent.

Experimental Protocol (Adapted from similar phenolic Mannich base syntheses)

This protocol is a representative procedure adapted from the synthesis of other aminomethylated phenols and should be optimized for the specific synthesis of 2-(Aminomethyl)-4-methylphenol.

Materials:

-

p-Cresol

-

Formaldehyde (37% aqueous solution)

-

Ammonium chloride or a protected amine source

-

Ethanol or other suitable solvent

-

Hydrochloric acid (for salt formation)

-

Sodium hydroxide (for neutralization/workup)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol in ethanol.

-

Reagent Addition: To the stirred solution, add formaldehyde followed by the dropwise addition of an aqueous solution of the amine (e.g., ammonium chloride). The reaction is typically performed under mildly acidic conditions.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in water and basified with a sodium hydroxide solution to a pH of ~9-10.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude free base of 2-(aminomethyl)-4-methylphenol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Mechanism of Action: Isoketal Scavenging

The primary therapeutic mechanism of this compound is its function as a scavenger of isoketals. Isoketals, or γ-ketoaldehydes, are highly reactive dicarbonyl compounds formed from the peroxidation of arachidonic acid. These molecules readily form adducts with lysine residues on proteins, leading to protein dysfunction, cellular damage, and inflammation. This process is implicated in the pathophysiology of numerous diseases characterized by oxidative stress.

This compound, through its reactive amine and phenol moieties, is believed to rapidly and selectively react with isoketals, thereby neutralizing them before they can form harmful protein adducts.

Preclinical and Clinical Data

2-(Aminomethyl)-4-methylphenol, often referred to as 2-HOBA in the literature, has been evaluated in a range of preclinical disease models and has undergone initial clinical trials in humans.

Preclinical Efficacy

| Disease Model | Key Findings | Reference |

| Hypertension (in mice) | Reduces angiotensin II-induced increases in systolic blood pressure. | [1] |

| Atherosclerosis (in Ldlr-/- mice) | Reduces the extent of proximal aortic atherosclerosis and improves HDL function. | |

| Metabolic Associated Steatohepatitis (MASH) (in mice) | Improves NAFLD activity scores, hyperglycemia, and inflammatory cytokines. Reduces serum F2-isoprostanes. | [2] |

| Myocardial Infarction (in mice) | Decreases infarction area and improves heart function. Attenuates cardiac remodeling, oxidative stress, apoptosis, and inflammation. |

Clinical Pharmacokinetics

A Phase I clinical trial in healthy volunteers provided key pharmacokinetic data for 2-HOBA acetate.

| Parameter | Value | Reference |

| Administration | Repeated oral doses of 500 mg or 750 mg every eight hours for 15 days. | [3] |

| Absorption | Absorbed within 2 hours of administration. | [3] |

| Half-life (t₁/₂) | 2.10–3.27 hours. | [3] |

| Accumulation Ratio | 1.38–1.52. | [3] |

| Safety | Found to be safe and well-tolerated. | [3] |

| CSF Penetrance | Detected in cerebrospinal fluid 90 minutes after dosing. | [3] |

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Mechanism of the Mannich Reaction

Caption: Mechanism of the Mannich reaction for phenol aminomethylation.

Isoketal Scavenging Signaling Pathway

Caption: Proposed mechanism of action of this compound.

References

Quantum Chemical Calculations of 2-(Aminomethyl)-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development, offering profound insights into molecular structure, reactivity, and spectroscopic properties. For derivatives of 2-amino-4-methylphenol, these computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding their electronic behavior, which can be correlated with their biological and chemical activities. This guide summarizes key computational parameters and methodologies derived from studies on related compounds.

Computational Methodologies

The foundation of reliable quantum chemical calculations lies in the selection of an appropriate level of theory and basis set. The following protocols are commonly employed for phenolic compounds and are recommended for the study of 2-(aminomethyl)-4-methylphenol hydrochloride.

Density Functional Theory (DFT)

DFT has been successfully used to determine the molecular structure and properties of various phenol derivatives.[1][2] The choice of functional and basis set is critical for obtaining accurate results.

Experimental Protocol: Geometry Optimization and Property Calculation

-

Software: Gaussian 09 or a comparable quantum chemistry software package is typically used.[2][3]

-

Initial Structure: The molecular structure of the compound is first built and subjected to a preliminary geometry optimization using a molecular mechanics force field.

-

Level of Theory:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[2] Other functionals like M062X or ωB97XD may also be employed for specific applications such as studying non-covalent interactions.[1]

-

Basis Set: The 6-311G(d,p) or 6-311+G(d,p) basis sets are commonly used, providing a good balance between accuracy and computational cost.[1][2][4] The inclusion of diffuse functions (+) is important for accurately describing anions and systems with lone pairs.

-

-

Optimization: The geometry of the molecule is optimized in the gas phase or in a solvent model to find the lowest energy conformation.[1]

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Following successful optimization, various electronic and spectroscopic properties are calculated. These include:

Key Quantum Chemical Parameters

The following tables summarize the types of quantitative data obtained from quantum chemical calculations on derivatives of 2-amino-4-methylphenol. These parameters are crucial for understanding the molecule's reactivity, stability, and potential biological activity.

Table 1: Molecular Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Significance | Reference |

| Total Energy | E_total | - | Thermodynamic stability | [2] |

| Highest Occupied Molecular Orbital Energy | E_HOMO | - | Electron-donating ability | [2] |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | - | Electron-accepting ability | [2] |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity and stability | [2] |

| Ionization Potential | I | -E_HOMO | Energy required to remove an electron | [2] |

| Electron Affinity | A | -E_LUMO | Energy released upon gaining an electron | [2] |

| Electronegativity | χ | (I + A) / 2 | Tendency to attract electrons | [2] |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution | [2] |

| Chemical Softness | σ | 1 / η | Measure of polarizability | [2] |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons | [2] |

| Dipole Moment | μ | - | Molecular polarity | [2] |

Note: The values for these parameters are specific to the molecule under investigation and the level of theory used.

Table 2: Example Calculated Molecular Energies for a Related Schiff Base

| Molecular Energy (a.u.) | (eV) |

| Total Energy | - |

| E_HOMO | -5.9865 |

| E_LUMO | -1.9842 |

| Gap (ΔE) | 4.0023 |

Data extracted from a study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, calculated at the B3LYP/6–311 G(d,p) level.[2]

Visualizing Computational Workflows and Relationships

Graphviz diagrams are provided to illustrate the logical flow of quantum chemical calculations and the interplay between calculated properties and their applications.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Property-Application Relationship Diagram.

Conclusion

The quantum chemical calculation methodologies outlined in this guide provide a robust framework for the in-depth analysis of this compound. By employing DFT calculations, researchers can obtain valuable data on the electronic structure, reactivity, and spectroscopic properties of this compound. This information is critical for understanding its behavior at a molecular level and can significantly contribute to its development and application in various scientific fields, including medicinal chemistry and materials science. The provided workflows and data tables serve as a practical reference for designing and interpreting such computational studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a multi-step process commencing with the hydroxymethylation of 4-methylphenol, followed by a Gabriel synthesis pathway, and concluding with the formation of the hydrochloride salt.

Introduction

2-(Aminomethyl)-4-methylphenol and its derivatives are important intermediates in the synthesis of various biologically active compounds. The presence of a reactive primary amine and a phenolic hydroxyl group on a substituted benzene ring makes this molecule a versatile scaffold for the development of novel therapeutic agents. This protocol outlines a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound can be achieved through a four-step process:

-

Step 1: Synthesis of 2-(Hydroxymethyl)-4-methylphenol via electrophilic aromatic substitution of 4-methylphenol with formaldehyde.

-

Step 2: Synthesis of 2-(Chloromethyl)-4-methylphenol by chlorination of the hydroxymethyl group.

-

Step 3: Synthesis of N-(2-Hydroxy-5-methylbenzyl)phthalimide through a Gabriel synthesis approach.

-

Step 4: Synthesis of this compound via hydrazinolysis of the phthalimide protecting group and subsequent acidification.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Methylphenol (p-Cresol) | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |

| Formaldehyde solution | CH₂O | 30.03 (as CH₂O) | 37% in H₂O | Fisher Scientific |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Merck |

| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Acros Organics |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | ≥98% | TCI Chemicals |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrazine monohydrate | N₂H₄·H₂O | 50.06 | ≥98% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | 200 proof, absolute | Decon Labs |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Fisher Scientific |

| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | J.T. Baker |

Table 2: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Parameters | Solvent | Reaction Time | Expected Yield |

| 1 | Hydroxymethylation | 25-30°C, pH > 10 | Water | 48-72 hours | 50-60% |

| 2 | Chlorination | 0°C to room temp. | Dichloromethane | 2-4 hours | 80-90% |

| 3 | Gabriel Synthesis | 70-80°C | DMF | 12-18 hours | 70-80% |

| 4 | Hydrazinolysis & Salt Formation | Reflux, then 0°C | Ethanol | 4-6 hours | 85-95% |

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)-4-methylphenol

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.8 g (0.1 mol) of 4-methylphenol in 200 mL of deionized water.

-

Add 12.0 g (0.3 mol) of sodium hydroxide pellets to the solution and stir until fully dissolved.

-

Cool the reaction mixture to room temperature in a water bath.

-

Slowly add 24.4 mL (0.3 mol) of 37% aqueous formaldehyde solution to the reaction mixture.

-

Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and acidify to pH 6 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-(hydroxymethyl)-4-methylphenol as a white solid.

Step 2: Synthesis of 2-(Chloromethyl)-4-methylphenol

-

In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 6.9 g (0.05 mol) of 2-(hydroxymethyl)-4-methylphenol in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 5.5 mL (0.075 mol) of thionyl chloride dropwise to the cooled solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water (2 x 50 mL), and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-methylphenol, which can be used in the next step without further purification.

Step 3: Synthesis of N-(2-Hydroxy-5-methylbenzyl)phthalimide

-

In a 250 mL round-bottom flask, combine 7.8 g (0.05 mol) of 2-(chloromethyl)-4-methylphenol, 10.2 g (0.055 mol) of potassium phthalimide, and 100 mL of anhydrous N,N-dimethylformamide (DMF).[1]

-

Heat the reaction mixture to 70-80°C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into 400 mL of ice-water.

-

Stir for 30 minutes, and collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain N-(2-hydroxy-5-methylbenzyl)phthalimide as a crystalline solid.

Step 4: Synthesis of this compound

-

In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 13.4 g (0.05 mol) of N-(2-hydroxy-5-methylbenzyl)phthalimide in 150 mL of ethanol.

-

Add 3.0 mL (0.06 mol) of hydrazine monohydrate to the suspension.[2][3]

-

Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

Combine the filtrate and washings, and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise to the filtrate until the pH is approximately 1-2.

-

A white precipitate of this compound will form.

-

Collect the product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.

Visualization of Experimental Workflow and Potential Application

Caption: Synthetic workflow for this compound.

Caption: Role as a scaffold in drug discovery.

References

Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-(Aminomethyl)-4-methylphenol hydrochloride via recrystallization. The provided methodologies are based on established principles of organic chemistry and data from analogous compounds, intended to serve as a comprehensive guide for achieving high purity of the target compound.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. For this compound, a compound of interest in pharmaceutical development, achieving high purity is critical for subsequent applications. This document outlines the theoretical basis, practical considerations, and a detailed protocol for its recrystallization.

The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For amine hydrochlorides, which are salts, polar solvents are generally required to facilitate dissolution.

Data Presentation: Solubility of Analogous Compounds

| Compound Name | Solvent | Temperature (°C) | Solubility |

| p-Toluidine hydrochloride | Water | 20 | 0.1 g/100 mL[1] |

| Ethanol | - | Soluble[1] | |

| Ether | - | Soluble[1] | |

| o-Toluidine hydrochloride | Chloroform | - | Low solubility[2] |

| o-Aminophenol hydrochloride | Water | - | Freely soluble[3] |

| Alcohol | - | Freely soluble[3] | |

| p-Aminophenol | Hot Water | - | Recrystallizable[4] |

| Alcohols | - | Moderately soluble[4] | |

| m-Aminophenol | Hot Water | - | Soluble[5] |

| Ethanol | - | Very soluble[5] | |

| Acetone | - | Very soluble[5] | |

| 2-Aminophenol | Hot Water | - | Soluble[5] |

| Ethanol | - | Very soluble[5] | |

| Acetone | - | Very soluble[5] |

Disclaimer: This data is for analogous compounds and should be used as a starting point for solvent screening for this compound.

Experimental Protocols

This section provides a detailed methodology for the recrystallization of this compound. Two primary protocols are presented: a single-solvent recrystallization and a two-solvent (solvent/anti-solvent) recrystallization.

Materials and Equipment

-

Crude this compound

-

Recrystallization solvent(s) (e.g., ethanol, isopropanol, methanol, water)

-

Anti-solvent (e.g., diethyl ether, hexane, toluene)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/oil bath

-

Magnetic stirrer and stir bars

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass rod

-

Ice bath

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is identified that effectively dissolves the compound at a high temperature and from which the compound crystallizes upon cooling. Alcohols such as ethanol or isopropanol are good starting points for amine hydrochlorides.

Procedure:

-

Solvent Selection: Based on the data for analogous compounds, select a suitable polar solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

-

Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

-

Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.

Procedure:

-

Solvent System Selection: Choose a solvent in which this compound is very soluble (e.g., ethanol or methanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether or toluene). The two solvents must be miscible.

-

Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

-

Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

-

Clarification: Add a few drops of the hot "solvent" back to the mixture until the cloudiness just disappears.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Crystal Collection and Drying: Collect, wash with the ice-cold anti-solvent, and dry the crystals as described in Protocol 1.

Visualizations

Experimental Workflow for Recrystallization

Caption: Experimental workflow for the recrystallization of this compound.

Logical Relationship for Solvent Selection

References

Application Note: NMR Spectroscopic Analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride. The methodologies outlined herein are essential for the structural elucidation and purity assessment of this compound, which is a key intermediate in various pharmaceutical syntheses. This note includes predicted ¹H and ¹³C NMR data, comprehensive experimental procedures, and a workflow for the NMR analysis process.

Introduction

This compound is a substituted phenol derivative of interest in medicinal chemistry and drug development. Accurate structural confirmation and purity determination are critical for its application. NMR spectroscopy is the most powerful technique for the unambiguous identification and characterization of such organic molecules in solution. This application note serves as a practical guide for researchers performing NMR analysis on this specific compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values and substituent effects observed in analogous molecular structures. The exact chemical shifts can be influenced by the choice of solvent and the concentration of the sample.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | br s | 1H | Phenolic -OH |

| ~8.4 | br s | 3H | Ammonium -NH₃⁺ |

| ~7.10 | d | 1H | Ar-H (H-6) |

| ~6.95 | dd | 1H | Ar-H (H-5) |

| ~6.80 | d | 1H | Ar-H (H-3) |

| ~4.00 | s | 2H | Methylene -CH₂- |

| ~2.20 | s | 3H | Methyl -CH₃ |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-1 (C-OH) |

| ~130.0 | C-3 |

| ~129.5 | C-5 |

| ~128.0 | C-4 (C-CH₃) |

| ~120.0 | C-2 (C-CH₂NH₃⁺) |

| ~115.5 | C-6 |

| ~45.0 | Methylene -CH₂- |

| ~20.0 | Methyl -CH₃ |

Experimental Protocol

This section details the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Materials and Equipment

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

3.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 8-16

-

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the NMR analysis and the relationship between the experimental steps.

References

- 1. rsc.org [rsc.org]

- 2. web.pdx.edu [web.pdx.edu]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: ¹H NMR Spectroscopic Analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted spectral data for the characterization of 2-(Aminomethyl)-4-methylphenol hydrochloride using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

2-(Aminomethyl)-4-methylphenol is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. As part of its structural elucidation and quality control, ¹H NMR spectroscopy is an indispensable tool. When protonated to its hydrochloride salt, the compound's solubility and electronic properties are altered, leading to characteristic changes in its ¹H NMR spectrum. The protonation of the primary amine to an ammonium salt (-NH₃⁺) causes significant deshielding (a downfield shift) of adjacent protons, particularly the benzylic methylene group. This application note presents a predicted ¹H NMR spectrum for the hydrochloride salt in Dimethyl Sulfoxide-d₆ (DMSO-d₆) and a standard protocol for sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. The chemical shifts are estimated based on the analysis of similar structures and known substituent effects in a DMSO-d₆ solvent. The proton labeling corresponds to the structure shown in Figure 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (CH₃) | ~ 2.25 | Singlet (s) | 3H |

| H-b (-CH₂-) | ~ 4.05 | Singlet (s) | 2H |

| H-c (Ar-H) | ~ 6.80 | Doublet (d) | 1H |

| H-d (Ar-H) | ~ 7.00 | Doublet (d) | 1H |

| H-e (Ar-H) | ~ 7.10 | Singlet (s) | 1H |

| H-f (-NH₃⁺) | ~ 8.40 | Broad Singlet (br s) | 3H |

| H-g (-OH) | ~ 9.80 | Broad Singlet (br s) | 1H |

Note: The chemical shifts of exchangeable protons (-NH₃⁺ and -OH) can vary significantly depending on concentration, temperature, and residual water content in the solvent.

Structural Diagram and Proton Assignments

The diagram below illustrates the chemical structure of this compound with protons labeled for clear assignment in the corresponding spectral data table.

Experimental Protocol

This section outlines the standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Materials and Equipment

-

This compound sample

-

NMR tube (5 mm diameter)

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.8% D

-

Pipette or syringe

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation Workflow

The following diagram illustrates the workflow for preparing the NMR sample.

4.3. Step-by-Step Procedure

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample directly into a small, clean, and dry glass vial.

-

Solvent Addition: Using a clean pipette or syringe, add approximately 0.7 mL of DMSO-d₆ to the vial containing the sample.

-

Dissolution: Cap the vial and vortex the mixture for 1-2 minutes. Visually inspect the solution to ensure that all solid material has completely dissolved. Gentle warming may be applied if dissolution is slow.

-

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector (typically ~4-5 cm).

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integrate all signals and analyze the chemical shifts and coupling patterns.

-

Conclusion

The provided data and protocol offer a comprehensive guide for the ¹H NMR analysis of this compound. The predicted spectrum highlights the key structural features of the molecule, particularly the downfield shifts indicative of amine protonation. Following the detailed experimental workflow will enable researchers to obtain high-quality, reproducible spectra for structural verification and purity assessment.

Application Notes and Protocols for 2-(Aminomethyl)-4-methylphenol hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary synthetic applications of 2-(Aminomethyl)-4-methylphenol hydrochloride, a phenolic Mannich base. The content focuses on its principal use as a precursor in the synthesis of 1,3-benzoxazine monomers, which are valuable in polymer chemistry and materials science. Detailed experimental protocols, reaction parameters, and mechanistic diagrams are provided to guide researchers in utilizing this versatile chemical intermediate.

Introduction

2-(Aminomethyl)-4-methylphenol is a classic example of a phenolic Mannich base, a class of compounds synthesized through the aminomethylation of a phenol.[1] While the hydrochloride salt form enhances stability and solubility, the free base is a key intermediate in various synthetic transformations. The most significant application of this compound is in the synthesis of 3,4-dihydro-1,3-benzoxazine derivatives.[2][3] These heterocyclic compounds are crucial monomers for the production of polybenzoxazines, a class of high-performance thermosetting polymers with excellent thermal and mechanical properties.[4]

The aminomethylphenol acts as a bifunctional molecule, containing both a nucleophilic secondary amine and a phenolic hydroxyl group, which allows it to react with aldehydes or their equivalents to form the characteristic oxazine ring.[5]

Core Application: Synthesis of Benzoxazine Monomers

The primary application of 2-(Aminomethyl)-4-methylphenol is its reaction with aldehydes (most commonly formaldehyde) to yield 3,4-dihydro-3-substituted-1,3-benzoxazine monomers. This reaction is essentially the final ring-closing step in the overall synthesis of benzoxazines from a phenol, a primary amine, and formaldehyde.[2][5]

The general reaction scheme involves the condensation of the secondary amine of the aminomethylphenol with an aldehyde, followed by an intramolecular cyclization with the ortho-phenolic hydroxyl group to form the six-membered oxazine ring.

Logical Relationship: Benzoxazine Synthesis from 2-(Aminomethyl)-4-methylphenol

Caption: Synthesis of benzoxazines from 2-(Aminomethyl)-4-methylphenol.

Experimental Data for Benzoxazine Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of benzoxazine monomers from phenolic Mannich bases and formaldehyde. While specific data for this compound is not extensively published as a starting material, the data for analogous systems provide a strong predictive framework for experimental design.

| Phenolic Mannich Base (Substituent) | Aldehyde | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| p-Cresol-based | Formaldehyde | Dioxane | 100 | 2 h | >90 | [3] |

| Phenol-based | Formaldehyde | Dioxane | 100 | 2 h | >90 | [3] |

| p-Chlorophenol-based | Formaldehyde | Dioxane | 100 | 2 h | >90 | [3] |

| 2,4-di-tert-butylphenol-based | Formaldehyde | Toluene | Reflux | 3 h | 85-95 | [6] |

Note: The yields are typically high for the ring-closing reaction of the isolated aminomethylphenol with formaldehyde.

Detailed Experimental Protocol: Synthesis of a 1,3-Benzoxazine Monomer

This protocol describes the synthesis of a 3,4-dihydro-1,3-benzoxazine derivative from this compound and formaldehyde.

Materials:

-

This compound

-

Paraformaldehyde or Formalin solution (37 wt% in H₂O)

-

Sodium hydroxide (for neutralization if starting from hydrochloride)

-

Dioxane or Toluene (reaction solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Hexane (for precipitation/crystallization)

Procedure:

-

Neutralization (if using hydrochloride salt):

-

Dissolve this compound in a minimal amount of water.

-

Slowly add a 1M solution of sodium hydroxide with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of 2-(Aminomethyl)-4-methylphenol.

-

-

Benzoxazine Ring Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-(Aminomethyl)-4-methylphenol (1 equivalent) in dioxane or toluene.

-

Add paraformaldehyde (1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

-

Add a non-polar solvent (e.g., hexane) dropwise with stirring until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold hexane.

-

Dry the purified benzoxazine monomer under vacuum.

-

Characterization: The structure of the synthesized benzoxazine can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Experimental Workflow: Benzoxazine Synthesis

Caption: Workflow for benzoxazine synthesis from the hydrochloride salt.

Other Potential Applications

While the synthesis of benzoxazines is the most prominent application, phenolic Mannich bases like 2-(Aminomethyl)-4-methylphenol can also be explored in other areas:

-

Medicinal Chemistry: Phenolic Mannich bases have been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.[7] The aminomethyl group can improve water solubility and act as a pharmacophore.[8]

-

Ligand Synthesis: The presence of nitrogen and oxygen donor atoms makes these compounds potential ligands for the synthesis of metal complexes, which can have applications in catalysis.

-

Structural Modification of Natural Products: The Mannich reaction is a valuable tool for introducing aminomethyl groups into natural products to modify their biological activities and physicochemical properties.[7]

Safety and Handling

-

This compound should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This compound is a valuable and versatile intermediate, primarily utilized in the synthesis of 1,3-benzoxazine monomers for high-performance polymers. The provided protocols and data offer a solid foundation for researchers to explore its synthetic potential in materials science and other areas of chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. oarjbp.com [oarjbp.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-(Aminomethyl)-4-methylphenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine, a valuable heterocyclic compound, utilizing 2-(Aminomethyl)-4-methylphenol hydrochloride as a key precursor. This document outlines the synthetic strategy, experimental procedures, and expected outcomes, tailored for professionals in chemical research and drug development.

Introduction

This compound is a versatile building block in the synthesis of various heterocyclic compounds, most notably 1,3-benzoxazines. These bicyclic heterocycles are of significant interest due to their wide range of applications, including as monomers for high-performance polymers (polybenzoxazines) and as scaffolds in medicinal chemistry. The synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine from this compound is a straightforward and efficient process involving the cyclization of the aminophenol with an aldehyde, typically formaldehyde. This reaction proceeds via an initial neutralization of the hydrochloride salt to liberate the free amine, which then undergoes condensation with the aldehyde to form the oxazine ring.

Synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine

The primary application of this compound in heterocyclic synthesis is the preparation of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine. This is achieved through a cyclization reaction with formaldehyde. The hydrochloride salt is first neutralized in situ to the free aminophenol, which then reacts with formaldehyde to form the benzoxazine ring.

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol details the synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine from this compound and formaldehyde.

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add this compound (e.g., 18.7 g, 0.1 mol) and toluene (100 mL).

-

Neutralization: To the stirred suspension, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (10 mL). Stir the mixture at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt. The formation of sodium chloride as a precipitate will be observed.

-

Addition of Formaldehyde: To the mixture, add formaldehyde solution (37% in water, 8.1 g, 0.1 mol).

-

Reaction: Heat the reaction mixture to reflux (approximately 84-110 °C) and collect the water-toluene azeotrope in the Dean-Stark trap. Continue the reaction for 3-5 hours, or until no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Wash the filtrate with deionized water (3 x 50 mL) in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 6-methyl-3,4-dihydro-2H-1,3-benzoxazine.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine.

| Parameter | Value |

| Reactants | This compound, Formaldehyde, Sodium Hydroxide |

| Product | 6-methyl-3,4-dihydro-2H-1,3-benzoxazine |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Reaction Time | 3-5 hours |

| Reaction Temperature | Reflux (approx. 84-110 °C) |

| Typical Yield | 75-90% |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, ppm) | δ 2.25 (s, 3H, -CH₃), 3.95 (s, 2H, Ar-CH₂-N), 4.85 (s, 2H, O-CH₂-N), 6.60-7.00 (m, 3H, Ar-H)[1] |

| ¹³C NMR (CDCl₃, ppm) | δ 20.5, 45.0, 82.0, 116.0, 120.0, 127.0, 128.0, 129.0, 152.0 |

| FT-IR (cm⁻¹) | ~3300-3400 (O-H, if precursor is present), ~2900 (C-H), ~1230 (asymmetric C-O-C stretch of oxazine ring), ~930-950 (characteristic oxazine ring vibration)[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine.

Logical Relationship in Synthesis

This diagram shows the logical progression from reactants to the final heterocyclic product.

Biological Activity Context

While specific signaling pathway involvement for 6-methyl-3,4-dihydro-2H-1,3-benzoxazine is not extensively documented, benzoxazine derivatives, in general, are known to possess a range of biological activities. These can include antimicrobial, anticancer, and anti-inflammatory properties. Researchers in drug development may use this benzoxazine scaffold as a starting point for the synthesis of more complex molecules with potential therapeutic applications. Further screening and structure-activity relationship (SAR) studies would be required to elucidate any specific biological targets and signaling pathways.

References

Application Notes and Protocols: 2-(Aminomethyl)-4-methylphenol Hydrochloride as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)-4-methylphenol hydrochloride, and its related free base 2-amino-4-methylphenol (also known as 2-amino-p-cresol), are versatile chemical building blocks in pharmaceutical synthesis. Their inherent structural features—a phenol, a primary amine, and a methyl-substituted benzene ring—provide multiple reactive sites for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this building block, with a primary focus on the synthesis of the potent antiemetic drug, Ondansetron.

Introduction: The Utility of 2-(Aminomethyl)-4-methylphenol in Medicinal Chemistry